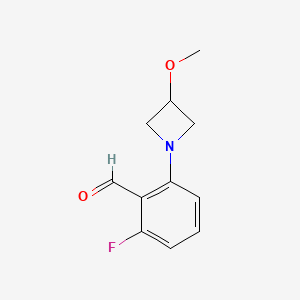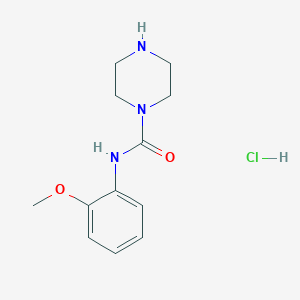
N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride is a chemical compound that belongs to the piperazine family. It is known for its applications in various fields, including chemical synthesis and medicinal research. The compound is characterized by its molecular formula C11H16N2O · HCl and a molecular weight of 228.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with carboxylic acid derivatives under specific conditions. One common method includes the use of oxetane catalyzed by Yb(OTf)3 in acetonitrile, leading to the formation of key intermediates . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized solvents and catalysts to enhance efficiency and yield. Recrystallization from specific solvents is often employed to purify the intermediate products, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce functionalized piperazine compounds .
Scientific Research Applications
N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptors, influencing various physiological processes. The compound’s ability to cross the blood-brain barrier and activate specific receptors makes it valuable in neurological research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride include:
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and molecular structure, which confer unique chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in research and industry .
Properties
Molecular Formula |
C12H18ClN3O2 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H |
InChI Key |
AUELYBHYOFKDTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



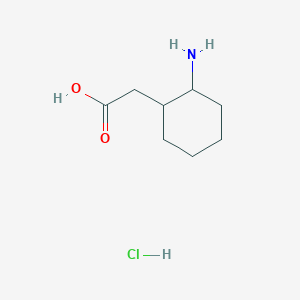
![7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15258501.png)

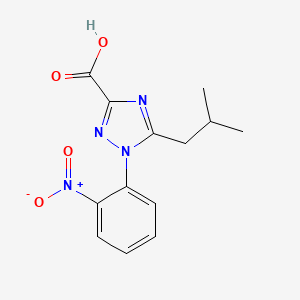
![ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B15258535.png)

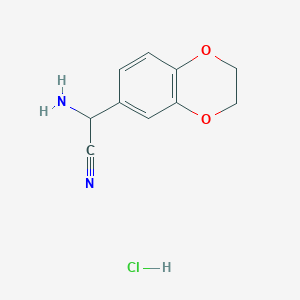
methanol](/img/structure/B15258549.png)
![1-[(Azetidin-2-yl)methyl]-3-methylpiperidine](/img/structure/B15258552.png)
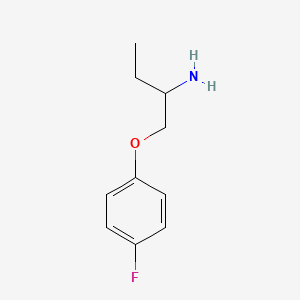

![3-[(3-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B15258565.png)
